Verrucarin E

Description

Contextualization within the Macrocyclic Trichothecene (B1219388) Class

Trichothecenes are a large family of mycotoxins produced by various fungi, including species from the genera Fusarium, Myrothecium, and Stachybotrys. wikipedia.orgmdpi.com They are sesquiterpenoids characterized by a common tricyclic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure. mdpi.comunito.it This family is broadly classified into four types—A, B, C, and D—based on their substitution patterns. mdpi.comunito.it

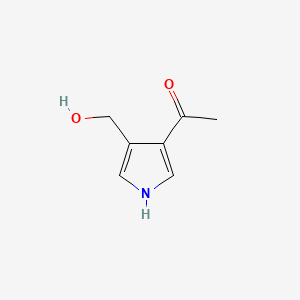

Type D trichothecenes, also known as macrocyclic trichothecenes, are distinguished by a macrocyclic ring that connects the C4 and C15 positions of the core structure. unito.itmdpi.com This group includes well-known toxins such as verrucarins and roridins. unito.itmdpi.com While the name "Verrucarin E" suggests it belongs to this class, it is important to note that it is structurally a disubstituted pyrrole (B145914) and does not possess the characteristic trichothecene skeleton. The naming convention arose from its isolation from fungal sources, like Myrothecium species, which are also known to produce other verrucarin compounds.

Historical Perspective of this compound Research

The initial discovery and characterization of this compound date back to the mid-20th century. In 1966, Fetz and Tamm first reported on the constitution of this compound. npatlas.org It was isolated as a secondary metabolite from the soil fungus Myrothecium verrucaria. npatlas.orgresearchgate.net Subsequent research in the 1970s focused on its chemical synthesis. A total synthesis of this compound was achieved by Gossauer and Suhl in 1976, which also involved the preparation of a ¹³C-labeled derivative. npatlas.org This synthesis was accomplished through the condensation of (E)-5-benzyloxy-3-penten-2-one with tosylmethylisocyanide. researchgate.net

Current Academic Significance and Research Trajectory

Current academic interest in this compound and related compounds continues, driven by the diverse biological activities exhibited by fungal metabolites. Research on macrocyclic trichothecenes, the broader group to which this compound was historically linked, remains a significant area of study due to their potent cytotoxic and other biological effects. mdpi.comnih.gov Studies on compounds like Verrucarin A, a true macrocyclic trichothecene, have explored their potential as anticancer agents, although their toxicity has been a limiting factor. plos.orgwikipedia.org

The unique pyrrole structure of this compound, in contrast to the trichothecene skeleton, places it within a different class of fungal metabolites, prompting investigations into its own distinct biological properties and biosynthetic pathways. The study of such compounds contributes to the broader understanding of fungal secondary metabolism and the discovery of new bioactive molecules. frontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(hydroxymethyl)-1H-pyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-3,8-9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTFIKLDSSVBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179205 | |

| Record name | Verrucarin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24445-13-4 | |

| Record name | Verrucarin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-3-hydroxymethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verrucarin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERRUCARIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8M1G6524E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Production Methodologies

The production of Verrucarin E is confined to specific fungal genera, which synthesize it as a secondary metabolite. Its presence is closely linked with that of other structurally similar macrocyclic trichothecenes, such as roridins and other verrucarins.

Fungal Bioproduction Sources and Associated Strains

The genus Myrothecium is a primary and well-documented source of macrocyclic trichothecenes, including the precursors and analogs of this compound. plos.orgloinc.orgenvirobiomics.com Species such as Myrothecium verrucaria and Myrothecium roridum are prolific producers of these compounds. sjp.ac.lk Research has established that M. verrucaria cultures consistently generate compounds of this class. While direct isolation of this compound is less commonly reported than its close relatives like Roridin (B1174069) E and Verrucarin A, the biosynthetic pathways within Myrothecium are known to produce a spectrum of these related toxins. mdpi.comnorthsoundmoldsolutions.comwikipedia.org Roridin E is considered a direct precursor to other macrocyclic trichothecenes, such as Verrucarin J, through oxidative processes, indicating that strains producing Roridin E are key to understanding the natural occurrence of this compound. mdpi.com

Beyond Myrothecium, several other fungal genera are capable of producing the foundational structures and related analogues of this compound. loinc.orgwikipedia.org

Fusarium : Various species of Fusarium are known to produce a wide array of trichothecenes. wikipedia.org They are significant contaminants of cereal grains and have been identified as producers of Roridin E. envirobiomics.comwikipedia.org

Stachybotrys : Stachybotrys chartarum, often referred to as "black mold," is a potent producer of highly toxic macrocyclic trichothecenes. envirobiomics.com Its metabolic products include Roridin E and Verrucarin J, placing it among the important fungi for studying the biosynthesis of this class of compounds. northsoundmoldsolutions.comwikipedia.org

Podostroma : The fungus Podostroma cornu-damae (reclassified as Trichoderma cornu-damae) is a known producer of several macrocyclic trichothecenes, including Roridin E. loinc.orgwikipedia.org

Monosporascus : While not as extensively characterized for mycotoxin production, species within the genus Monosporascus have been identified through genetic analysis as possessing gene clusters with high similarity to the trichothecene (B1219388) biosynthetic clusters found in Stachybotrys. This suggests a latent capability for producing macrocyclic trichothecenes like Roridin E. nih.gov

Table 1: Fungal Sources of this compound and Related Macrocyclic Trichothecenes

| Genus | Species | Associated Trichothecenes |

|---|---|---|

| Myrothecium | M. verrucaria, M. roridum | Roridin E, Verrucarin A, Verrucarin J mdpi.comnorthsoundmoldsolutions.comwikipedia.org |

| Fusarium | Various species | Roridin E, Verrucarin A envirobiomics.comnorthsoundmoldsolutions.comwikipedia.org |

| Stachybotrys | S. chartarum | Roridin E, Verrucarin J, Satratoxins northsoundmoldsolutions.comwikipedia.org |

| Podostroma | P. cornu-damae | Roridin E, Verrucarin J, Satratoxin H loinc.orgwikipedia.org |

Isolation and Purification Methodologies

The isolation of this compound and related macrocyclic trichothecenes from fungal cultures is a multi-step process. It typically begins with large-scale fermentation of a producing fungal strain in a suitable liquid or solid substrate medium, such as potato dextrose broth or rice. sjp.ac.lk

Following fermentation, the fungal biomass is separated from the culture fluid. Both the mycelia and the supernatant are then subjected to solvent extraction to isolate the crude secondary metabolites. isciii.es A common method involves extraction with organic solvents like ethyl acetate (B1210297) or a chloroform/methanol mixture. isciii.es The resulting crude extract contains a complex mixture of compounds.

Purification is achieved through chromatographic techniques. Techniques such as thin-layer chromatography (TLC) can be used for initial separation and monitoring. nih.gov For higher purity, column chromatography and high-performance liquid chromatography (HPLC) are employed to separate the individual trichothecenes from the mixture. The final identification and structural confirmation of the isolated compounds are performed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Biosynthetic Pathways and Genetic Determinants

The biosynthesis of this compound is a complex enzymatic process that starts with primary metabolites and proceeds through the formation of a core trichothecene structure, which is then further modified to create the final macrocyclic compound. The genes controlling this process are typically found clustered together in the fungal genome. plos.orgmdpi.comfrontiersin.org

The journey to this compound begins with the mevalonate (B85504) pathway, which produces the precursor farnesyl pyrophosphate (FPP). The biosynthesis of the characteristic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure proceeds through the following key steps:

Cyclization of FPP : The enzyme trichodiene (B1200196) synthase, encoded by the TRI5 gene, catalyzes the cyclization of FPP to form the sesquiterpene trichodiene. plos.orgresearchgate.net

Oxygenation of Trichodiene : A cytochrome P450 monooxygenase, encoded by the TRI4 gene, carries out a series of oxygenation reactions on trichodiene. plos.orgresearchgate.net In genera like Myrothecium and Stachybotrys, this results in the formation of isotrichodiol, which possesses hydroxyl groups at C-2 and C-11, and the crucial 12,13-epoxide. mdpi.com

Spontaneous Cyclization : Isotrichodiol then spontaneously cyclizes to form the stable EPT core structure. researchgate.net This EPT molecule is the fundamental scaffold upon which all further modifications occur.

This compound is a type D trichothecene, defined by the presence of a macrocyclic ester ring that connects the C-4 and C-15 positions of the EPT core. nih.gov This ring is constructed from polyketide- and isoprenoid-derived moieties. plos.org

The formation and diversification of this macrocycle involve several key genes and enzymatic steps:

Hydroxylation : The EPT core must be hydroxylated at the C-4 and C-15 positions to allow for esterification. These steps are catalyzed by specific P450 monooxygenases, such as the one encoded by TRI22 for C-4 hydroxylation. nih.govacs.org While Fusarium species use a TRI11 gene for C-15 hydroxylation, macrocyclic producers like Myrothecium and Stachybotrys lack this gene and must use a different, yet-to-be-fully-identified enzyme for this step. nih.govengormix.com

Side Chain Synthesis : A polyketide synthase encoded by the TRI17 gene is responsible for creating the linear polyketide chain that will form part of the macrocycle. plos.orgnih.gov

Esterification and Ring Closure : A series of acyltransferases, encoded by genes such as TRI3, TRI18, and the recently identified TRI24, are crucial for attaching the side chains to the EPT core and catalyzing the final macrocyclization. nih.govacs.org It is hypothesized that Roridin E is a key intermediate, formed by the dehydration and linkage of two separate chains esterified to the C-4 and C-15 hydroxyls. mdpi.com

Diversification : Once the Roridin E macrocycle is formed, it can be further modified. For example, the oxidative cleavage of a side chain on the Roridin E molecule is believed to lead to the formation of verrucarins. mdpi.com This highlights the role of this compound as a product of a branched and highly regulated biosynthetic pathway.

Table 2: Key Genes in this compound Biosynthesis

| Gene | Encoded Enzyme | Function in Biosynthesis |

|---|---|---|

| TRI5 | Trichodiene synthase | Cyclization of FPP to trichodiene plos.orgresearchgate.net |

| TRI4 | Cytochrome P450 monooxygenase | Oxygenation of trichodiene to form isotrichodiol plos.orgresearchgate.net |

| TRI22 | Cytochrome P450 monooxygenase | C-4 hydroxylation of the EPT core nih.govacs.org |

| TRI17 | Polyketide synthase | Synthesis of the polyketide side chain for the macrocycle plos.orgnih.gov |

Identification of Biosynthetic Gene Clusters (e.g., VerE, VerF, VerK, VerJ, VerN)

The biosynthesis of this compound, a complex macrocyclic trichothecene, is orchestrated by a dedicated biosynthetic gene cluster. Bioinformatic analysis has led to the tentative identification of twenty-six open reading frames (ORFs), designated VerA-Z, within the verrucarin gene cluster. Among these, a subset of genes is predicted to be directly involved in the biosynthesis and chemical diversification of the verrucarol (B1203745) backbone, the precursor to this compound.

Detailed analysis has implicated several key genes in this intricate process. Specifically, genes such as VerE , VerF , VerK , VerJ , and VerN are thought to play crucial roles in the synthesis and modification of verrucarol. These genes are homologous to those found in other trichothecene biosynthetic pathways, such as the T-2 toxin gene cluster, suggesting conserved functions in the formation of the core sesquiterpenoid structure. The functions of these enzymes, predicted based on sequence homology, are essential for constructing the complex chemical architecture of the final molecule.

Table 1: Putative Functions of Selected Biosynthetic Genes in the Verrucarin Cluster

| Gene | Putative Function in Verrucarol Biosynthesis |

| VerE | Involved in the biosynthesis and diversification of verrucarol. |

| VerF | Contributes to the biosynthesis and diversification of verrucarol. |

| VerK | Plays a role in the biosynthesis and diversification of verrucarol. |

| VerJ | Implicated in the biosynthesis and diversification of verrucarol. |

| VerN | Believed to be involved in the biosynthesis and diversification of verrucarol. |

Transcriptional Regulation of Biosynthesis (e.g., VerG, VerH, VerL, VerM, VerO)

The expression of the verrucarin biosynthetic genes is a tightly controlled process governed by specific transcriptional regulators also encoded within the gene cluster. A key regulator identified is VerH , which shows significant identity (66%) to Tri6, a well-characterized C2H2 transcriptional activator specific to trichothecene biosynthesis. It is proposed that VerH directly regulates the expression of the verrucarin biosynthetic genes by binding to a conserved DNA motif, YNAGGCC, located in their promoter regions.

Bioinformatic analysis revealed that nearly all of the 26 identified ORFs (VerA-Z), with the exception of VerC, possess at least one copy of this putative VerH binding motif in their promoter regions. This suggests a coordinated regulation of the entire pathway. Other genes within the cluster, including VerG , VerL , VerM , and VerO , are predicted to function as transcriptional regulators, components of resistance machinery, or proteins with as-yet-unknown functions.

Table 2: Putative Functions of Selected Regulatory and Other Genes in the Verrucarin Cluster

| Gene | Putative Function |

| VerG | May function as a transcriptional regulator, part of resistance machinery, or a protein of unknown function. |

| VerH | A C2H2 trichothecene-specific transcriptional activator that directly regulates the expression of biosynthetic genes. |

| VerL | May function as a transcriptional regulator, part of resistance machinery, or a protein of unknown function. |

| VerM | May function as a transcriptional regulator, part of resistance machinery, or a protein of unknown function. |

| VerO | May function as a transcriptional regulator, part of resistance machinery, or a protein of unknown function. |

Optimization of Microbial Production

The native production of secondary metabolites like this compound by microorganisms is often in minute quantities. nih.gov For industrial and research purposes, overproduction is necessary, which is achieved through targeted optimization strategies. nih.gov

Strain Improvement Strategies (e.g., Mutagenesis, Genetic Engineering)

A primary approach to enhancing the production of microbial metabolites is through strain improvement, which involves modifying the genetic makeup of the producing organism. nih.gov These genetic manipulations aim to generate strains capable of producing the desired compound at significantly higher levels than the original wild-type strain. nih.gov

Mutagenesis: This classical or "brute-force" technique involves inducing random mutations in the microbial genome using physical or chemical mutagens. slideshare.net

Physical Mutagens: Agents like ultraviolet (UV) radiation or gamma rays can be used to cause random DNA lesions.

Chemical Mutagens: Compounds such as alkylating agents (e.g., N-methyl-N'-nitro-N-nitrosoguanidine) or acridine (B1665455) dyes are employed to induce mutations. slideshare.net

Following mutagenesis, a screening process is required to identify mutants that exhibit enhanced production of this compound. researchgate.net This method can be cost-effective for short-term strain development without extensive knowledge of the biosynthetic pathways. nih.govresearchgate.net

Genetic Engineering: Modern recombinant DNA technology allows for precise and targeted modifications to the microbial genome. nih.gov This strategic approach can involve:

Overexpression of Regulatory Genes: Increasing the expression of positive regulators like VerH could enhance the transcription of the entire biosynthetic pathway.

Gene Deletion: Eliminating genes responsible for competing metabolic pathways or the production of undesirable byproducts can redirect metabolic flux towards this compound synthesis. nih.gov

Pathway Engineering: Introducing new genetic properties or modifying existing enzymes can optimize the biosynthetic process for higher efficiency and yield. slideshare.net

These advanced techniques supplement traditional mutagenesis, leading to substantial increases in fermentation productivity and reduced costs. nih.gov

Culture Condition Modulation for Enhanced Yield

Beyond genetic modification, optimizing the fermentation environment is critical for maximizing product yield. nih.gov The growth of the microorganism and its metabolic output are highly sensitive to physicochemical parameters. nih.gov Even after genetic engineering, culture conditions must be fine-tuned to support the improved production capacity of the strain. nih.gov

Key parameters that can be modulated include:

Medium Composition: The type and concentration of carbon and nitrogen sources are fundamental. Optimizing these can significantly impact the metabolic state of the microbe and the yield of the target compound. nih.gov

pH and Temperature: Every microorganism has an optimal pH and temperature range for growth and secondary metabolite production. Maintaining these parameters within the ideal range is crucial for an efficient fermentation process. nih.gov

Aeration and Agitation: The supply of dissolved oxygen and proper mixing are critical, especially for aerobic fungal cultures. These factors influence cellular respiration and nutrient distribution. nih.gov

Inducers: For engineered strains where biosynthetic genes are placed under the control of an inducible promoter, the concentration of the inducing molecule must be optimized to balance metabolic burden with product synthesis. nih.gov

Careful modulation of these conditions not only boosts the yield of the desired terpenoid but can also simplify downstream processing by reducing the accumulation of unwanted metabolites. nih.gov The specific culture conditions can also influence the profile of compounds produced by the fungus. oup.com

Chemical Synthesis and Structural Modification

Total Synthesis Approaches to the Verrucarin E Core Structure

The total synthesis of this compound, which is structurally distinct from the trichothecene (B1219388) family as it lacks the characteristic 12,13-epoxytrichothec-9-ene (B1214510) core, has been approached through various multi-step sequences starting from simple organic molecules. A key challenge in these syntheses is the construction of the macrocyclic ring structure. Methodologies often incorporate cyclization reactions, esterification, and the introduction of specific functional groups under carefully controlled conditions to achieve the desired product.

While this compound itself is not a trichothecene, the synthesis of the core trichothecene structure, found in related verrucarins like Verrucarin A, is paramount for accessing these complex molecules. The precursor to many macrocyclic trichothecenes is (–)-verrucarol. digitellinc.comdigitellinc.com Numerous total syntheses of verrucarol (B1203745) have been reported, though many are lengthy or racemic. digitellinc.com More recent efforts have focused on concise and asymmetric routes. One such approach realizes the 6/6/5 (A,B,C) ring system of the trichothecene architecture through sequential cycloadditions. digitellinc.com This begins with an enantioselective [4+2] cycloaddition to form the cis-fused A/B ring fragment, followed by diastereoselective modifications and a final diastereoselective 5-endo-trig annulation to close the C-ring. digitellinc.com Another strategy employs a novel asymmetric [4+2] Diels-Alder cycloaddition of 4-pyrones and a samarium (II) iodide (SmI2)-mediated radical cyclization to access the trichothecene core. digitellinc.com

Semi-synthetic Derivatization Strategies

Semi-synthetic approaches, starting from naturally isolated or synthetically accessible precursors, offer a powerful avenue for generating derivatives of complex natural products. In the context of related macrocyclic compounds, derivatization strategies have been employed to explore structure-activity relationships. For instance, phenylspirodrimanes, which possess a reactive dialdehyde (B1249045) moiety, have been derivatized with arginine and other amino acids to create peptidomimetics. acs.org This involves the reaction of the dialdehyde with primary amines to form lactams, a strategy that has been adapted to a microscale format for parallel synthesis. acs.org

Design and Synthesis of Novel Analogues

The design and synthesis of novel analogues are crucial for probing biological mechanisms and developing compounds with enhanced or more selective activities. For macrocyclic trichothecenes, analogues of Verrucarin A have been synthesized. iupac.org For example, an unnatural macrocyclic isomer of Verrucarin A has been synthesized from cabnectrin. iupac.org The synthesis of these analogues often involves the esterification of a core alcohol, like verrucarol or a derivative, with a synthetic side chain. iupac.orgescholarship.org The design of these novel analogues is often guided by computational methods, such as molecular docking, to predict binding modes and potential activity. nih.gov

Efforts Towards Asymmetric Synthesis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, which is often essential for specific biological activity. Significant efforts have been directed towards the asymmetric synthesis of (–)-verrucarol, the key precursor to macrocyclic trichothecenes like Verrucarin A. digitellinc.comdigitellinc.com One of the shortest asymmetric syntheses of (–)-verrucarol to date utilizes an enantioselective [4+2] cycloaddition as a key step to establish the initial stereochemistry. digitellinc.com Another approach has focused on developing a concise route enabled by a novel asymmetric [4+2] Diels-Alder cycloaddition of 4-pyrones. digitellinc.com The synthesis of chiral side chains for these molecules has also been a focus, with methods like stereoselective addition of an allylsilane to a chiral glyoxylate (B1226380) being employed. iupac.org

Synthesis of this compound Isomers and Related Compounds

The synthesis of isomers and related compounds is important for confirming structural assignments and for structure-activity relationship studies. In the broader verrucarin family, several unnatural isomers of Verrucarin J and Verrucarin B have been synthesized. mit.edu The synthesis of these isomers often proceeds from verrucarol, utilizing differentially protected intermediates. mit.edu For example, the synthesis of Verrucarin J isomers involved the initial synthesis of the acyclic portions of the molecule, followed by cyclization. mit.edu These synthetic efforts have been instrumental in confirming the structures of the natural products and providing material for biological evaluation. mit.edu

Structural Characterization and Structure Activity Relationships

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental to elucidating the intricate structure of Verrucarin E. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and identify its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules like this compound in solution. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. core.ac.uk

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is the first step in structural analysis. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (J). For macrocyclic trichothecenes, certain signals are highly diagnostic. nih.gov For instance, the protons of the 12,13-epoxide ring typically appear as characteristic doublets, while the vinyl methyl group at C-16 gives rise to a prominent singlet. nih.gov The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms and providing information about their hybridization state.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle. hmdb.ca Experiments like Correlation Spectroscopy (COSY) identify protons that are coupled to each other, helping to trace out spin systems within the molecule. acs.org Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range connections (2-3 bonds) between protons and carbons. acs.org These correlations are crucial for connecting the different fragments of the molecule, such as the trichothecene (B1219388) core and the macrocyclic ester chain. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformational preferences of the molecule. core.ac.uk The stereostructures of complex trichothecenes are routinely established through the combined application of these 1D and 2D NMR experiments. wikipedia.org

Table 1: Characteristic ¹H NMR Signals for a this compound-type Macrocyclic Trichothecene This table presents typical chemical shift ranges for key protons based on data for related macrocyclic trichothecenes. Actual values can vary based on solvent and specific isomer.

| Proton(s) | Typical Chemical Shift (δ) ppm | Multiplicity | Key Structural Feature |

|---|---|---|---|

| H-10 | ~ 5.45 | d | C9=C10 double bond |

| H-13a, H-13b | ~ 2.78, 3.10 | d, d | 12,13-Epoxide |

| H₃-16 | ~ 1.73 | s | C-9 vinyl methyl group |

| Olefinic H's | 5.7 - 8.0 | various | Macrocyclic dienes |

Mass spectrometry (MS) is a vital technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with extremely high accuracy, allowing for the unambiguous determination of its molecular formula. researchgate.net This is a critical step in identifying a new or known compound like this compound.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecule inside the mass spectrometer. researchgate.net The parent ion is isolated and broken into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound by comparing it to known standards or to deduce structural features of a novel molecule. This technique is highly sensitive, requiring only small amounts of sample. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.comnih.gov It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies. mdpi.com Each functional group has a characteristic absorption range. For this compound, FTIR would confirm the presence of key structural components. The analysis of new macrocyclic trichothecenes regularly includes IR spectroscopy to support structural elucidation.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretch | 3500 - 3200 (Broad) |

| C-H (sp² and sp³) | Stretch | 3100 - 2850 |

| Ester Carbonyl (C=O) | Stretch | ~ 1735 |

| α,β-Unsaturated Ketone (C=O) | Stretch | ~ 1685 |

| Alkene (C=C) | Stretch | 1680 - 1640 |

| C-O | Stretch | 1300 - 1000 |

Mass Spectrometry-Based Structural Analysis

X-ray Crystallography for Absolute Configuration Determination

While NMR can establish relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique requires the molecule to be crystallized into a well-ordered lattice. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom in space.

A key advantage of X-ray crystallography is its ability to determine the absolute configuration of chiral centers, which is the actual spatial arrangement of its atoms. This is often achieved through the analysis of anomalous scattering, especially if the molecule contains atoms heavier than oxygen. For many trichothecenes, including the closely related Verrucarin A, X-ray analysis has been indispensable in unambiguously establishing their absolute stereochemistry. The stereochemistries of various roridin (B1174069) isomers, which are structurally similar to this compound, have been definitively established using a combination of X-ray crystallography and NMR.

Conformational Analysis and Dynamics in Solution

The biological function of a molecule is often dictated by its three-dimensional shape and flexibility in a biological environment. While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be different and more dynamic.

The study of the conformation and dynamics of trichothecenes in solution is often performed using a combination of NMR spectroscopy and molecular modeling. Techniques like NOESY, which measures through-space interactions between protons, can provide distance constraints that help define the molecule's preferred shape. Analysis of scalar coupling constants can also give information about dihedral angles. This experimental data is then often used in conjunction with computational molecular modeling to generate and evaluate low-energy conformations. Studies on the related Verrucarin A have shown that while the macrocyclic ring has some flexibility, it predominantly adopts a single, well-defined conformation in solution that matches its crystal structure. In contrast, the related Roridin A exists as a mixture of two conformers, highlighting the subtle structural differences that can influence conformational dynamics.

Investigation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies aim to identify the specific structural features of a molecule that are responsible for its biological activity. For trichothecenes, this involves comparing the potency of various natural and synthetic analogs to understand how modifications to the core structure affect their toxicity.

The toxicity of trichothecenes is primarily due to their ability to inhibit protein synthesis by binding to the peptidyl transferase center of the eukaryotic ribosome. SAR studies have identified several key features crucial for this activity:

The 12,13-Epoxide Ring: This strained ring is essential for toxicity. Its removal leads to a significant decrease in activity.

The C9-C10 Double Bond: This feature is also considered critical for maintaining the conformation required for high-potency binding to the ribosome.

The Macrocyclic Ester Ring: Type D trichothecenes like this compound possess a macrocyclic ester bridge between the C-4 and C-15 positions. This macrocycle provides additional contact points with the ribosome, significantly enhancing binding affinity and cytotoxicity compared to simpler trichothecenes like deoxynivalenol (B1670258) (DON). Structural studies on the related Verrucarin A show this additional ring creates new hydrogen bonds and extends nonpolar contacts within the ribosomal binding pocket, explaining its much higher potency.

By understanding these SARs, researchers can predict the potential toxicity of newly discovered trichothecenes and gain insight into the molecular mechanisms of their action.

Table 3: Summary of Structure-Activity Relationships for this compound

| Structural Moiety | Importance for Biological Activity | Rationale |

|---|---|---|

| Trichothecene Core | Essential | Provides the fundamental scaffold for ribosome binding. |

| 12,13-Epoxide Ring | Critical | Directly involved in key interactions within the ribosomal binding site; removal drastically reduces toxicity. |

| C4-C15 Macrocycle | High | Creates additional hydrogen bonds and hydrophobic interactions with the ribosome, greatly enhancing binding affinity and cytotoxicity. |

| C9-C10 Double Bond | Important | Contributes to the overall rigidity and conformation of the core structure necessary for potent activity. |

Role of the 12,13-Epoxide and C9=C10 Double Bond

The 12,13-epoxide ring and the C9=C10 double bond are fundamental structural features for the biological activity of trichothecenes, including this compound. nih.govresearchgate.netuoa.gr These two moieties are considered essential for the toxicity of this class of compounds. nih.govnih.gov

The 12,13-epoxy group is a key electrophilic site that is thought to interact with biological nucleophiles, such as the ribosomal peptidyl transferase center, leading to the inhibition of protein synthesis. mdpi.comgla.ac.uk The removal or opening of this epoxide ring results in a significant loss or complete abolition of toxic activity. rivm.nlnih.gov For instance, the reduction of the epoxide to a tertiary alcohol leads to inactive derivatives. rivm.nlgla.ac.uk Studies on various trichothecene analogues have consistently demonstrated that the integrity of the 12,13-epoxide is a prerequisite for their cytotoxic and other biological effects. researchgate.netmdpi.com

Similarly, the double bond between carbons 9 and 10 is crucial for maintaining the conformational rigidity of the trichothecene core, which is necessary for effective binding to its biological targets. nih.govresearchgate.net Hydrogenation of the C9=C10 double bond, which saturates this bond, leads to a substantial decrease in biological activity. rivm.nl This suggests that the planarity and electronic properties conferred by this double bond are critical for the molecule's interaction with its target. The combination of the 12,13-epoxide and the C9=C10 double bond creates a specific three-dimensional structure that is recognized by the ribosome, the primary target of trichothecenes. researchgate.net

Table 1: Impact of 12,13-Epoxide and C9=C10 Double Bond on Biological Activity

| Structural Modification | Effect on Biological Activity | Reference |

| Removal/Opening of 12,13-Epoxide | Complete loss of toxicity | rivm.nlnih.gov |

| Reduction of 12,13-Epoxide | Inactive derivatives | rivm.nlgla.ac.uk |

| Hydrogenation of C9=C10 Double Bond | Substantial loss of activity | rivm.nl |

| Absence of 12,13-epoxide (e.g., Miophytocen C) | No activity | researchgate.net |

Influence of Macrocyclic Ring Constituents and Stereochemistry

The macrocyclic ring, which connects the C-4 and C-15 positions of the trichothecene core through two ester linkages, plays a significant role in the biological activity of compounds like this compound. rivm.nlnih.gov The presence of this macrocycle generally increases the toxicity compared to simple trichothecenes that lack this feature. researchgate.netnih.gov This enhancement in activity is attributed to several factors, including increased lipophilicity, which may facilitate transport across cell membranes, and the specific conformation imposed by the ring, which can influence binding to the ribosomal target. gla.ac.uk

Table 2: Influence of Macrocyclic Ring Features on Cytotoxicity

| Structural Feature | Observation | Reference |

| Presence of Macrocyclic Ring | Increases toxicity compared to simple trichothecenes | nih.gov |

| Breakage of Macrocyclic Ring | Dramatically decreases cytotoxicity | mdpi.com |

| Stereochemistry at C-6' and C-13' | Different isomers exhibit varying cytotoxicity | acs.org |

| Alkene Stereochemistry (E/Z) | Can influence potency and subsequent modifications | mit.edu |

Impact of Hydroxyl and Ester Functionalities

A hydroxyl group at the C-3 position of the trichothecene core has been shown to enhance toxicity. nih.gov Substitution of this hydroxyl group with hydrogen or an acetoxy group leads to a gradual decrease in activity. nih.gov In contrast, a hydroxyl group at the C-4 position results in slightly lower toxicity than an acetoxy group at the same position. nih.gov

The ester functionalities that form the macrocyclic bridge between C-4 and C-15 are essential for the high potency of macrocyclic trichothecenes. mdpi.comgla.ac.uk The nature of the ester groups within the macrocycle also plays a role. For instance, the presence of an acetyl ester group at the C-8 position has been shown to significantly reduce cytotoxicity in some analogues. cjnmcpu.com The hydrolysis of these ester groups can lead to a significant reduction in biological activity, highlighting their importance for potent cytotoxicity.

The oxygenation pattern of the molecule is a key determinant of its biological effects. Increased oxygenation of the EPT core can lead to increased animal toxicity. mdpi.com Modifications of these functional groups, such as through oxidation or reduction, can alter the biological activity of the compound.

Table 3: Effect of Hydroxyl and Ester Groups on Trichothecene Toxicity

| Position and Functional Group | Effect on Toxicity | Reference |

| C-3 Hydroxyl | Enhances toxicity | nih.gov |

| C-3 Hydrogen or Acetoxy | Decreases toxicity compared to hydroxyl | nih.gov |

| C-4 Hydroxyl | Slightly lower toxicity than C-4 acetoxy | nih.gov |

| C-4 and C-15 Macrocyclic Ester Linkage | Increases toxicity | nih.gov |

| C-8 Acetyl Ester | Significantly reduces cytotoxicity in some analogues | cjnmcpu.com |

Correlation Between Structural Modifications and Biological Potency/Selectivity

A clear correlation exists between specific structural modifications of this compound and its analogues and their resulting biological potency and selectivity. Even minor changes in the molecular structure can lead to substantial alterations in cytotoxicity and the spectrum of activity against different cancer cell lines. researchgate.netmdpi.com

For example, the absence of the 12,13-epoxide group in miophytocen C renders it inactive, while various roridins and verrucarins with this epoxide show selective activities against different cell lines. researchgate.net The stereochemistry of the macrocycle is also a key factor in determining potency. Studies on roridin E isomers, which are diastereomeric at the C-6' and C-13' centers, have revealed differences in their biological profiles. acs.org

The development of synthetic and semi-synthetic analogues has further elucidated these structure-activity relationships. For instance, modifications at various positions of the trichothecene core and the macrocycle have been shown to alter antileukemic properties. nih.gov The potency of a macrocyclic compound can be dependent on the stereochemistry of its alkene components. mit.edu

Furthermore, the selectivity of these compounds can be modulated. Verrucarin A has been identified as a selective inhibitor of the steroid receptor coactivator-3 (SRC-3), demonstrating that these molecules can have specific cellular targets beyond general protein synthesis inhibition. nih.govfrontiersin.org This selectivity is likely governed by the unique three-dimensional structure of the molecule, which allows it to interact with specific protein targets. The ability to synthesize a variety of macrocyclic structures allows for the exploration of how different scaffolds and functionalizations can lead to compounds with desired biological activities and selectivities. cam.ac.uk

Molecular and Cellular Mechanisms of Action

Eukaryotic Ribosome Interaction and Protein Synthesis Inhibition

The primary mode of action for Verrucarin E, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic organisms. mdpi.com This is achieved through a direct and specific interaction with the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Binding Site Analysis within the Ribosomal A-site (e.g., 60S Subunit)

This compound targets the eukaryotic ribosome, specifically binding to the 60S ribosomal subunit. core.ac.ukresearchgate.net X-ray crystallography studies have precisely located the binding site of this compound to the A-site (aminoacyl site) of the peptidyl transferase center (PTC) on the large 60S subunit. nih.govmdpi.com This binding is non-covalent and induces conformational changes in several nucleobases of the 25S rRNA, such as the shifting of the uracil (B121893) ring of U2821 to improve hydrophobic stacking interactions. nih.gov The specificity of this compound for eukaryotic ribosomes is attributed to subtle but critical structural differences in the binding pocket compared to prokaryotic ribosomes. mdpi.com

Inhibition of Peptidyl Transferase Activity

By occupying the A-site within the PTC, this compound directly interferes with the crucial process of peptide bond formation. frontiersin.orgresearchgate.net The PTC is the catalytic heart of the ribosome, where amino acids are linked together to form a growing polypeptide chain. mdpi.com The presence of this compound in the A-site physically obstructs the binding of the incoming aminoacyl-tRNA, thereby preventing the peptidyl transferase reaction from occurring. frontiersin.orgplos.org This leads to a halt in the elongation step of protein synthesis. mdpi.com The inhibition of peptidyl transferase is a key mechanism behind the potent cytotoxic effects of this compound. researchgate.netplos.org

Induction of Cellular Stress Responses

Beyond the direct inhibition of protein synthesis, this compound triggers a cascade of cellular stress responses, primarily through the activation of specific signaling pathways.

Ribotoxic Stress Pathway Activation

The binding of this compound to the ribosome and subsequent inhibition of protein synthesis initiates a signaling cascade known as the ribotoxic stress response. nih.govtandfonline.com This response is a specialized cellular reaction to damage or interference with the ribosome's structure and function. mdpi.com The inhibition of the peptidyl transferase reaction is a direct trigger for this pathway. tandfonline.commdpi.com Activation of the ribotoxic stress response is a critical event that connects the initial ribosomal insult to downstream cellular outcomes like inflammation and apoptosis. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., JNK/p38 activation)

A major consequence of the ribotoxic stress response is the rapid activation of Mitogen-Activated Protein Kinases (MAPKs). nih.govtandfonline.com Specifically, this compound has been shown to induce the phosphorylation and activation of the c-Jun N-terminal kinases (JNK) and p38 MAPK pathways. mdpi.commdpi.com These pathways are typically activated by cellular stress stimuli and play crucial roles in regulating cellular processes such as inflammation, apoptosis, and cell differentiation. nih.gov In some cellular contexts, this compound has been observed to increase the phosphorylation of p38 MAPK while diminishing the phosphorylation of another MAPK, the extracellular signal-regulated kinase (ERK). researchgate.netnih.gov The activation of JNK and p38 is a key mechanism through which this compound exerts its pro-apoptotic effects. researchgate.netnih.gov

Cell Cycle Perturbation and Arrest Mechanisms

This compound significantly impacts the normal progression of the cell cycle, leading to arrest at specific phases. In pancreatic ductal adenocarcinoma cells, Verrucarin A, a closely related compound, was found to cause cell cycle arrest in the S phase. spandidos-publications.comnih.gov This arrest was associated with the inhibition of key cell cycle regulatory proteins, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (cdk2), and cdk4. spandidos-publications.comnih.gov The inhibition of these proteins prevents the formation of active cyclin-cdk complexes that are necessary for the cell to progress through the G1 and S phases of the cell cycle. spandidos-publications.com Furthermore, in human breast cancer cells, Verrucarin A caused cell cycle deregulation through the induction of the tumor suppressor proteins p21 and p53. researchgate.netnih.gov The p21 protein acts as a cyclin-dependent kinase inhibitor (CDKI), which can halt cell cycle progression by inhibiting the activity of cyclin-CDK complexes. spandidos-publications.commdpi.com The perturbation of the cell cycle is a significant contributor to the anti-proliferative effects of this compound.

Interactive Data Table: Effects of Verrucarin on Cell Cycle Regulatory Proteins

| Cell Line | Compound | Effect on Cell Cycle | Affected Proteins |

| Pancreatic Ductal Adenocarcinoma | Verrucarin A | S Phase Arrest | ↓ Cyclin D1, ↓ Cyclin E, ↓ cdk2, ↓ cdk4 |

| Human Breast Cancer (MCF-7) | Verrucarin A | Deregulation/Arrest | ↑ p21, ↑ p53 |

Regulation of Cell Cycle Checkpoint Proteins (e.g., cyclins, CDKs, WAF1/21, KIP1/27)

Research has demonstrated that Verrucarin A, a closely related compound, significantly inhibits the proliferation of cancer cells by inducing cell cycle arrest. researchgate.netnih.gov This arrest is associated with the downregulation of crucial cell cycle regulatory proteins. Specifically, Verrucarin A has been shown to inhibit the expression of cyclin D and cyclin E, as well as their partner kinases, CDK2, CDK4, and CDK6. nih.gov These cyclins and CDKs are essential for the progression through the G1 and S phases of the cell cycle. nih.gov

Furthermore, Verrucarin A affects the levels of CDK inhibitors (CKIs), which act as negative regulators of the cell cycle. nih.govmdpi.com The Cip/Kip family of CKIs, including p21 (also known as WAF1/21) and p27 (also known as KIP1/27), can bind to and inhibit the activity of cyclin-CDK complexes. mdpi.commdpi.com Studies on Verrucarin A have shown an inhibition of WAF1/21 and KIP1/27. nih.gov In some cancer cell lines, Verrucarin A has been observed to decrease the expression of cyclin D1 and increase the expression of p21 and p27. researchgate.net This modulation of cyclins, CDKs, and their inhibitors ultimately halts the cell cycle, preventing cancer cells from dividing. nih.govresearchgate.net

Table 1: Effect of Verrucarin A on Cell Cycle Regulatory Proteins

| Protein Family | Specific Protein | Observed Effect | Reference |

|---|---|---|---|

| Cyclins | Cyclin D, Cyclin E, Cyclin D1 | Inhibition/Downregulation | nih.govresearchgate.netnih.gov |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4, CDK6 | Inhibition | nih.govnih.gov |

| CDK Inhibitors (CKIs) | WAF1/21 (p21), KIP1/27 (p27) | Inhibition/Upregulation (context-dependent) | nih.govresearchgate.netnih.gov |

Impairment of Cell Proliferation

The targeted disruption of cell cycle checkpoint proteins by this compound and its analogs directly leads to the impairment of cell proliferation. researchgate.netnih.gov By arresting the cell cycle, these compounds effectively prevent the replication of cancer cells. nih.govspandidos-publications.com For instance, Verrucarin A has been shown to strongly inhibit the proliferation of various cancer cell lines, including those of the prostate and pancreas. nih.govspandidos-publications.com This anti-proliferative activity is a hallmark of its potential as an anticancer agent. researchgate.net The inhibition of protein synthesis, a known effect of trichothecenes, further contributes to this impairment of cell proliferation. researchgate.netmedchemexpress.com

Apoptosis Induction Pathways

In addition to halting the cell cycle, this compound actively induces apoptosis, a form of programmed cell death that is crucial for removing damaged or cancerous cells. This process is initiated through multiple interconnected pathways.

Mitochondrial Membrane Potential Depolarization

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). frontiersin.orgnih.gov Verrucarin A has been demonstrated to induce a loss of mitochondrial membrane potential in cancer cells. spandidos-publications.comnih.govresearchgate.net This depolarization of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. researchgate.netresearchgate.net The loss of ΔΨm is often associated with an increase in mitochondrial permeability, a point of no return for the cell, committing it to apoptosis. mdpi.com

Activation of Caspase Cascades (e.g., procaspases-3, -8, -9)

Following the disruption of the mitochondrial membrane, a cascade of enzymes known as caspases is activated. Verrucarin A has been shown to induce the cleavage and activation of several key caspases, including procaspase-3, procaspase-8, and procaspase-9. nih.govnih.govspandidos-publications.com The activation of caspase-9 is typically associated with the intrinsic (mitochondrial) pathway, triggered by the release of cytochrome c. amegroups.org Caspase-8 activation, on the other hand, is a hallmark of the extrinsic (death receptor-mediated) pathway. mdpi.com The activation of both initiator caspases (caspase-8 and -9) suggests that this compound can trigger apoptosis through multiple signaling routes. spandidos-publications.com Both pathways converge on the activation of effector caspases like caspase-3, which then execute the final stages of apoptosis by cleaving various cellular substrates. aai.orgnih.gov

Regulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Bcl-2 family, survivin, c-IAP-2)

The commitment to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. explorationpub.commdpi.com Verrucarin A has been found to modulate the expression of these proteins, tipping the balance towards cell death. nih.govnih.gov This includes the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and potentially affecting pro-apoptotic members like Bax and Bak. nih.govnih.gov

Furthermore, Verrucarin A has been shown to reduce the levels of other apoptosis inhibitors, such as survivin and c-IAP-2 (cellular inhibitor of apoptosis protein 2). nih.govspandidos-publications.com Survivin, a member of the inhibitor of apoptosis protein (IAP) family, can block caspase activation and is often overexpressed in cancer cells. amegroups.orgcapes.gov.br By downregulating these anti-apoptotic proteins, this compound enhances the cell's susceptibility to apoptosis. nih.gov

Table 2: Modulation of Apoptotic Proteins by Verrucarin A

| Protein Family | Specific Protein | Observed Effect | Reference |

|---|---|---|---|

| Bcl-2 Family (Anti-apoptotic) | Bcl-2, Bcl-xL | Inhibition | nih.govnih.gov |

| Bcl-2 Family (Pro-apoptotic) | Bax, Bak, Bad | Inhibition (in some contexts, potentially leading to imbalance) | nih.govnih.gov |

| Inhibitor of Apoptosis (IAP) Family | Survivin, c-IAP-2 | Reduction/Downregulation | nih.govspandidos-publications.com |

Reactive Oxygen Species (ROS) Generation and Apoptosis

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules in various cellular processes, including apoptosis. sci-hub.red Studies have shown that Verrucarin A can induce an increase in the levels of intracellular ROS in cancer cells. nih.govresearchgate.netnih.gov This elevation in ROS can lead to oxidative stress, which in turn can trigger mitochondrial membrane potential loss and subsequent apoptosis. nih.govresearchgate.netnih.gov The generation of ROS appears to be a key upstream event in Verrucarin A-induced apoptosis, as the use of ROS scavengers can abrogate its apoptotic effects. nih.govresearchgate.net

Modulation of Specific Signaling Pathways and Protein Targets of Verrucarin A

Verrucarin A, a type D macrocyclic trichothecene (B1219388) mycotoxin, exerts potent biological effects by modulating critical cellular signaling pathways involved in cell survival, proliferation, and metastasis. wikipedia.orgspandidos-publications.com Its mechanisms of action involve the targeted disruption of key protein networks that are often dysregulated in cancer cells.

Inhibition of Pro-survival Signaling (e.g., Akt/NF-κB/mTOR)

Verrucarin A has been shown to be a potent inhibitor of the interconnected Akt/NF-κB/mTOR signaling axis, a critical pathway for cell survival and proliferation in many types of cancer. spandidos-publications.comnih.gov Research in pancreatic ductal adenocarcinoma (PDA) and prostate cancer (CaP) cells has demonstrated that Verrucarin A effectively downregulates the expression of key proteins in this cascade. spandidos-publications.comnih.gov

In PDA cell lines (MiaPaCa-2 and BxPC-3), treatment with Verrucarin A markedly reduced the levels of phosphorylated Akt (p-Akt), phosphorylated mammalian target of rapamycin (B549165) (p-mTOR), and the p65 subunit of nuclear factor kappa B (NF-κB). spandidos-publications.com The PI3K/Akt signaling pathway is a central node that, when activated, promotes cell survival by inactivating pro-apoptotic proteins. spandidos-publications.com Akt, in turn, can activate both mTOR and NF-κB. spandidos-publications.com By inhibiting the phosphorylation and, therefore, the activation of these proteins, Verrucarin A disrupts the downstream signals that protect cancer cells from apoptosis. spandidos-publications.comnih.gov This inhibition is a key component of its strong antiproliferative and apoptosis-inducing activity. spandidos-publications.comncats.io

Studies have shown that this inhibitory action is not only effective in pancreatic cancer but also in prostate cancer cells, where Verrucarin A was found to down-regulate the expression of p-Akt, NF-κB (p65), and p-mTOR, leading to cell cycle arrest and apoptosis. nih.gov

Table 1: Effect of Verrucarin A on Pro-survival Signaling Proteins

| Cell Line | Cancer Type | Target Protein | Observed Effect | Reference |

| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | p-Akt | Markedly Reduced | spandidos-publications.com |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | p-Akt | Markedly Reduced | spandidos-publications.com |

| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | NF-κB (p65) | Markedly Reduced | spandidos-publications.com |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | NF-κB (p65) | Markedly Reduced | spandidos-publications.com |

| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | p-mTOR | Markedly Reduced | spandidos-publications.com |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | p-mTOR | Markedly Reduced | spandidos-publications.com |

| LNCaP | Prostate Carcinoma | p-Akt | Down-regulated | nih.gov |

| PC-3 | Prostate Carcinoma | p-Akt | Down-regulated | nih.gov |

| LNCaP | Prostate Carcinoma | NF-κB (p65) | Down-regulated | nih.gov |

| PC-3 | Prostate Carcinoma | NF-κB (p65) | Down-regulated | nih.gov |

| LNCaP | Prostate Carcinoma | p-mTOR | Down-regulated | nih.gov |

| PC-3 | Prostate Carcinoma | p-mTOR | Down-regulated | nih.gov |

Selective Interaction with Steroid Receptor Coactivators (e.g., SRC-3)

A distinct mechanism of Verrucarin A involves its ability to function as a selective small molecule inhibitor (SMI) of the steroid receptor coactivator (SRC) family, with a particular potency against SRC-3 (also known as AIB1). nih.govplos.org SRCs are crucial coactivators that interact with nuclear receptors and other transcription factors to enhance gene expression programs related to tumor initiation, progression, and metastasis. nih.gov

High-throughput screening identified Verrucarin A as a compound that can selectively promote the degradation of the SRC-3 protein. nih.gov At low nanomolar concentrations, Verrucarin A effectively reduces SRC-3 protein levels. For instance, in A549 lung cancer cells, a 10 nM concentration of Verrucarin A can lead to the degradation of 90% of the SRC-3 protein. nih.gov Its effect on other coactivators is less pronounced; higher concentrations (around 200 nM) are required to achieve a 50% reduction in SRC-1 and SRC-2 proteins, while it has no significant impact on the protein levels of other coactivators like CARM-1 and p300. nih.gov

Interestingly, binding studies have revealed that Verrucarin A does not physically interact with the SRC-3 protein directly. nih.govplos.org This suggests that it functions through an indirect mechanism, likely by targeting an upstream effector molecule that regulates the stability and degradation of SRC-3. nih.govplos.org This post-transcriptional downregulation of SRC-3 protein is a key aspect of its action, as mRNA levels for SRC-3 are not affected by the treatment. nih.gov

Table 2: Selective Inhibition of Steroid Receptor Coactivators by Verrucarin A

| Target Protein | Cell Line | Concentration for Effect | Effect | Reference |

| SRC-3 | A549 | 10 nM | 90% protein degradation | nih.gov |

| SRC-1 | A549 | 200 nM | ~50% protein reduction | nih.gov |

| SRC-2 | A549 | 200 nM | ~50% protein reduction | nih.gov |

| CARM-1 | A549 | Up to 200 nM | No significant impact | nih.gov |

| p300 | A549 | Up to 200 nM | No significant impact | nih.gov |

Inhibition of SRC-3 Downstream Target Genes (e.g., MMP2, MMP13)

As a direct consequence of its ability to deplete cellular SRC-3 levels, Verrucarin A effectively inhibits the expression of SRC-3 downstream target genes. nih.govplos.org Among these targets are Matrix Metalloproteinase-2 (MMP2) and Matrix Metalloproteinase-13 (MMP13), enzymes that play a critical role in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis. nih.gov

In studies using HeLa cells, Verrucarin A was shown to reduce the expression of reporter genes driven by the MMP2 and MMP13 promoters in a dose-dependent manner. plos.org Furthermore, in H1299 cells, treatment with Verrucarin A resulted in the inhibition of endogenous MMP2 and MMP13 mRNA expression. plos.org This confirms that the depletion of SRC-3 protein by Verrucarin A translates into a functional reduction of its transcriptional coactivator activity on key target genes involved in cancer progression. nih.govplos.org The attenuation of cancer cell migration observed after Verrucarin A treatment is consistent with the downregulation of these MMPs. nih.gov

Pre Clinical Biological Activities

Antineoplastic Activities in in vitro Cell Models

Verrucarin E has been the subject of research for its potential as an anticancer agent, with studies focusing on its effects on cancer cell viability, migration, and its ability to enhance the efficacy of other cancer therapies.

Assessment of Cytostatic and Cytotoxic Effects against Cancer Cell Lines

This compound has shown significant cytostatic and cytotoxic activity against a variety of human cancer cell lines. Its primary mechanism of action is the inhibition of protein synthesis, which disrupts cellular functions and can lead to programmed cell death, or apoptosis. Studies have demonstrated that this compound's effects are dose-dependent and vary across different cell types.

For instance, research has shown that Verrucarin A, a related compound, is cytotoxic to multiple cancer cell lines at low nanomolar concentrations. plos.orgnih.gov It has been found to be sensitive against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), H1299 (lung cancer), and PC-3 (prostate cancer), with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 4 to 8 nM. plos.orgsemanticscholar.org Another related compound, Verrucarin J, has demonstrated the ability to reduce the viability of A549 and NCI H1793 non-small cell lung cancer cells with IC50 values of 10 and 20 nM, respectively. caymanchem.comcaymanchem.com It also induces apoptosis in A549 cells at concentrations between 10 and 50 nM. caymanchem.comcaymanchem.com Furthermore, Verrucarin J has been shown to inhibit the proliferation of both cisplatin-sensitive (A2780 and OVCAR5) and cisplatin-resistant (A2780/CP70) ovarian cancer cell lines with an IC50 value of approximately 10 nM after 48 hours of treatment. semanticscholar.org

The cytotoxic effects of Verrucarin A have also been observed in HepG2 hepatocellular carcinoma cells, with an IC50 value of 4.90 nM. plos.orgsemanticscholar.org Notably, it has been shown to be less toxic to normal cells, as mouse primary hepatocytes were able to survive at concentrations as high as 200 nM. plos.orgsemanticscholar.org This suggests a degree of selective cytotoxicity towards cancer cells. The mechanism behind this selectivity is linked to the compound's ability to promote the degradation of Steroid Receptor Coactivator-3 (SRC-3), a protein often overexpressed in cancer. plos.orgnih.gov

| Cell Line | Cancer Type | Compound | IC50 (nM) |

| MCF-7 | Breast Cancer | Verrucarin A | 4-8 |

| A549 | Lung Cancer | Verrucarin A | 4-8 |

| H1299 | Lung Cancer | Verrucarin A | 4-8 |

| PC-3 | Prostate Cancer | Verrucarin A | 4-8 |

| HepG2 | Liver Cancer | Verrucarin A | 4.90 |

| A549 | Non-Small Cell Lung Cancer | Verrucarin J | 10 |

| NCI H1793 | Non-Small Cell Lung Cancer | Verrucarin J | 20 |

| A2780 | Ovarian Cancer (Cisplatin-sensitive) | Verrucarin J | ~10 |

| OVCAR5 | Ovarian Cancer (Cisplatin-sensitive) | Verrucarin J | ~10 |

| A2780/CP70 | Ovarian Cancer (Cisplatin-resistant) | Verrucarin J | ~10 |

Effects on Cancer Cell Migration and Invasion

In addition to its cytotoxic effects, this compound and its analogs have been shown to inhibit cancer cell migration and invasion, which are crucial processes in metastasis. Verrucarin A has been found to attenuate cancer cell migration by inhibiting the expression of SRC-3 target genes, such as MMP2 and MMP13, which are involved in breaking down the extracellular matrix. plos.orgnih.gov

Similarly, Verrucarin J has been shown to reduce the viability, invasion, and migration of HCT116 human colorectal cancer cells that overexpress Akt. caymanchem.comcaymanchem.com

Sensitization to Other Anticancer Agents in Co-treatment Studies

A significant finding in the pre-clinical evaluation of verrucarins is their ability to sensitize cancer cells to other anticancer drugs. plos.orgnih.gov This suggests a potential role for these compounds in combination therapies to overcome drug resistance and enhance treatment efficacy.

Studies have shown that Verrucarin A can effectively sensitize cancer cells to various established anti-cancer drugs. plos.orgnih.gov For example, in A549 lung cancer cells, combining a low dose of Verrucarin A with gefitinib, BEZ235, gemcitabine, or docetaxel (B913) led to a dose-dependent inhibition of cell growth, even when the individual drugs had no observable effect at the tested concentrations. nih.govresearchgate.net Similarly, Verrucarin A sensitized T-47D breast cancer cells to tamoxifen (B1202) and MDA-MB-231 breast cancer cells to paclitaxel. nih.govresearchgate.net This sensitizing effect is consistent with the role of SRC-3 as an integrator of multiple growth factor signaling pathways, where its partial inhibition by Verrucarin A can increase the chemosensitivity of cancer cells. researchgate.net

Antifungal Activities against Plant Pathogenic Fungi

Verrucarin compounds have demonstrated notable antifungal properties, particularly against fungi that are pathogenic to plants. caymanchem.com Verrucarin J is active against a range of plant pathogenic fungi, including Botrytis cinerea, Colletotrichum coccodes, Fusarium oxysporum, and Magnaporthe oryzae, with Minimum Inhibitory Concentrations (MICs) of 12.5, 6.3, 50, and 12.5 µg/ml, respectively. caymanchem.comcaymanchem.com

Furthermore, Verrucarin A has been identified as an active compound from Albifimbria verrucaria that remarkably inhibits the mycelial growth of Elsinoë ampelina, Botrytis cinerea, and Coniella vitis at a concentration of 20 μg/mL. nih.gov In an in vivo setting, treatment with Verrucarin A significantly reduced the disease incidence of gray mold in grapes. nih.gov

| Fungi | Compound | MIC (µg/ml) |

| Botrytis cinerea | Verrucarin J | 12.5 |

| Colletotrichum coccodes | Verrucarin J | 6.3 |

| Fusarium oxysporum | Verrucarin J | 50 |

| Magnaporthe oryzae | Verrucarin J | 12.5 |

| Elsinoë ampelina | Verrucarin A | <20 |

| Botrytis cinerea | Verrucarin A | <20 |

| Coniella vitis | Verrucarin A | <20 |

Antimalarial Activities against Plasmodium Species Parasitic Stages

Research has also explored the potential of verrucarins as antimalarial agents. Studies have investigated the in vitro activity of trichothecenes, including Verrucarin A, against the liver and blood stages of Plasmodium species, the parasites responsible for malaria. nih.govresearchgate.netacs.orgacs.org

Verrucarin A was found to be highly effective against both the blood and liver stages of the malaria parasite. nih.govacs.org It exhibited potent activity against the asexual blood stage of P. falciparum with an EC50 of 0.45 nM. acs.org However, these compounds also displayed high cytotoxicity, resulting in a low selectivity index, which may limit their suitability for drug development. nih.govacs.org Despite this, their direct impact on parasite synthesis processes suggests they could be valuable as chemical probes for studying protein synthesis inhibitors. nih.gov

Other Investigated Biological Activities (e.g., antiviral, antibiotic)

Beyond its anticancer and antifungal properties, this compound and its analogs have been investigated for other biological activities. Roridin (B1174069) E, a structurally related compound, is known to have antibiotic and fungicidal activities similar to verrucarin. medchemexpress.com

In terms of antiviral activity, several macrocyclic trichothecenes, including Verrucarin J, have been evaluated for their inhibitory effects against the Junin virus (JUNV), the causative agent of Argentine hemorrhagic fever. thieme-connect.comthieme-connect.com These compounds showed a dose-dependent inhibition of JUNV multiplication at concentrations that did not affect cell viability. thieme-connect.com Verrucarin J was identified as the most active compound, with an IC50 value of 1.2 ng/ml. thieme-connect.com It was also found to be effective against the Tacaribe virus. thieme-connect.comthieme-connect.com Further studies suggest that Verrucarin J inhibits a late stage in the replicative cycle of the Junin virus. thieme-connect.com

Advanced Analytical and Detection Methodologies

Chromatographic Techniques for Research-Oriented Detection and Quantification

Chromatographic methods are fundamental to the separation, identification, and quantification of Verrucarin E from complex sample matrices. These techniques are prized for their accuracy and ability to resolve mixtures of related compounds.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a premier technique for the analysis of this compound. nih.govunito.it This powerful combination allows for the separation of this compound from other co-occurring mycotoxins, followed by its highly specific detection and quantification based on its mass-to-charge ratio and fragmentation patterns. unito.it

Research has demonstrated the use of HPLC-MS/MS for the detection of various macrocyclic trichothecenes, including roridin (B1174069) E, in fungal cultures. nih.gov For instance, in a study analyzing metabolites from Myrothecium verrucaria on spinach, HPLC-MS/MS was employed to quantify roridin E. The analysis utilized specific mass transitions (m/z 532 > 361 and m/z 532 > 113) to confirm the presence and concentration of the compound. unito.it The method often involves extraction with acetonitrile (B52724)/water mixtures, followed by cleanup steps to reduce matrix interference. nih.govunito.it

| Parameter | Value | Reference |

| Parent Ion (m/z) | 532 | unito.it |

| Fragment Ion 1 (m/z) | 361 | unito.it |

| Fragment Ion 2 (m/z) | 113 | unito.it |

| Collision Energy (for m/z 361) | 16 eV | unito.it |

| Collision Energy (for m/z 113) | 24 eV | unito.it |

Gas Chromatography-Mass Spectrometry (GC-MS) is another established method for the analysis of trichothecenes. While often used for the detection of the core trichothecene (B1219388) structure, verrucarol (B1203745), after hydrolysis of macrocyclic trichothecenes, it can also be applied to the analysis of the intact molecules. asm.org This technique offers high resolution and is capable of detecting nanogram quantities of the analyte. asm.org However, the analysis of intact macrocyclic trichothecenes like this compound by GC-MS can be challenging due to their low volatility and thermal lability, often requiring derivatization to improve their chromatographic behavior.

Thin-Layer Chromatography (TLC) serves as a valuable screening and semi-quantitative tool in mycotoxin analysis. nih.govnih.gov It is a cost-effective and straightforward method for the preliminary identification of this compound in extracts from fungal cultures or contaminated materials. nih.gov In several studies, TLC has been used in conjunction with other analytical methods like HPLC for the identification of macrocyclic trichothecenes, including roridin E, produced by various fungal isolates. nih.gov The technique relies on the differential migration of compounds on a stationary phase, allowing for their separation and visualization. umich.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Immunochemical Assays

Immunochemical assays leverage the high specificity of antibody-antigen interactions for the detection of mycotoxins. These methods are often rapid, sensitive, and suitable for high-throughput screening.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection of trichothecene mycotoxins. tandfonline.comusda.gov Commercially available ELISA kits often exhibit cross-reactivity with a range of trichothecenes, including this compound, roridin A, and verrucarin A. tandfonline.comusda.govusda.gov These assays provide a rapid and sensitive means of quantifying total trichothecene levels in various samples, such as fungal cultures and plant tissues. tandfonline.comusda.gov Research has shown that ELISA can achieve detection limits in the parts-per-billion (ppb) range. tandfonline.comusda.gov While highly sensitive, the cross-reactivity of the antibodies means that ELISA is often used as a screening tool, with positive results typically confirmed by more specific methods like HPLC-MS/MS. usda.gov Some laboratories have developed their own ELISA tests for specific macrocyclic trichothecenes. realtimelab.com

| Assay Parameter | Finding | Reference |

| Cross-Reactivity | Detects multiple trichothecenes including Verrucarin A, Roridin A, and Roridin E | tandfonline.comusda.gov |

| Linear Range (Verrucarin A) | 0.2 to 20 ppb | tandfonline.comusda.gov |

| Application | Screening of fungal cultures and plant tissues | tandfonline.comusda.govusda.gov |

A more recent innovation in immunochemical detection is the development of antibody-based spectroscopic biosensors. One such example is the Fourier Transform Infrared-Attenuated Total Reflectance (FTIR-ATR) spectroscopic biosensor. researchgate.net This label-free technique involves the immobilization of specific antibodies onto an infrared crystal. sciforum.net The binding of the target analyte, such as a trichothecene, to the antibody causes a change in the infrared spectrum, which can be measured and quantified. A study on the detection of Verrucarin A demonstrated that an FTIR-ATR biosensor could achieve significantly lower detection limits than a conventional ELISA, reaching picogram per milliliter (pg/mL) levels in both buffer and complex dust samples. researchgate.net This high sensitivity makes it a promising tool for environmental monitoring and research. researchgate.netresearchgate.net

| Technique | Detection Limit (in buffer) | Detection Limit (in dust) | Dynamic Range | Reference |

| FTIR-ATR Biosensor | 2 pg/mL | 6 pg/mL | Four orders of magnitude | researchgate.net |

| Competitive ELISA | 7.43 ng/mL | Not specified | Below one order of magnitude | researchgate.net |

Enzyme-Linked Immunosorbent Assay (ELISA)

Novel Biosensing and Aptamer-Based Detection Systems

Recent advancements in biotechnology have led to the creation of novel biosensing systems for mycotoxins, including this compound. These systems offer rapid, sensitive, and selective detection, often serving as alternatives to traditional chromatographic methods.

A significant area of development is in the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. mdpi.comacs.org Often referred to as chemical antibodies, aptamers are selected through an in vitro process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). researchgate.netsci-hub.se They offer several advantages over traditional antibodies, including greater stability towards hydrolysis and easier chemical modification. mdpi.comsci-hub.se